Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride
CAS No.: 2503207-51-8
Cat. No.: VC4140932
Molecular Formula: C9H14ClN3O2
Molecular Weight: 231.68
* For research use only. Not for human or veterinary use.
![Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride - 2503207-51-8](/images/structure/VC4140932.png)
Specification
CAS No. | 2503207-51-8 |
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Molecular Formula | C9H14ClN3O2 |
Molecular Weight | 231.68 |
IUPAC Name | methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C9H13N3O2.ClH/c1-6-8(9(13)14-2)7-5-10-3-4-12(7)11-6;/h10H,3-5H2,1-2H3;1H |
Standard InChI Key | YBMCVYCWEOINTI-UHFFFAOYSA-N |
SMILES | CC1=NN2CCNCC2=C1C(=O)OC.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Weight
The compound has the molecular formula C₉H₁₄ClN₃O₂, derived from its parent structure, methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate, with the addition of a hydrochloric acid counterion. Its molecular weight is 231.68 g/mol, calculated as follows:
Structural Features
The core structure consists of:
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A pyrazolo[1,5-a]pyrazine bicyclic system, where the pyrazine ring is partially hydrogenated (4,5,6,7-tetrahydro).
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A methyl ester group at position 3.
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A methyl substituent at position 2.
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A hydrochloride salt at the pyrazine nitrogen, enhancing aqueous solubility .
Table 1: Key Structural Descriptors
Property | Value |
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IUPAC Name | Methyl 2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride |
Canonical SMILES | CN1C(=O)OC2=C(N3CCCN3C)C(=N2)C1.Cl |
Hydrogen Bond Donors | 1 (HCl) |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 3 |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step organic reactions, as outlined in patent WO2018011163A1 :
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Protection of Amines: Tert-butyl carbamate (Boc) protection of intermediates to prevent unwanted side reactions.
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Cyclization: Formation of the pyrazolo[1,5-a]pyrazine core via microwave-assisted cyclization, as seen in analogous compounds .
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Functionalization: Introduction of the methyl ester group via nucleophilic acyl substitution.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Table 2: Representative Synthesis Steps
Step | Reaction Type | Reagents/Conditions | Yield |
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1 | Boc Protection | Di-tert-butyl dicarbonate, DMAP | 85% |
2 | Cyclization | DMF, 150°C, microwave irradiation | 78% |
3 | Esterification | Methyl chloroformate, Et₃N | 90% |
4 | Salt Formation | HCl (g), diethyl ether | 95% |
Purification and Characterization
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Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane).
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Spectroscopy:
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in water (>50 mg/mL at 25°C) due to the hydrochloride salt. Moderately soluble in ethanol and DMSO .
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Stability: Stable under inert gas (N₂/Ar) at −20°C for >2 years. Degrades in basic conditions (pH >9) via ester hydrolysis .
Table 3: Thermodynamic Properties
Property | Value |
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Melting Point | 192–195°C (decomposes) |
LogP (Octanol-Water) | 1.2 ± 0.3 |
pKa | 4.7 (pyrazole NH) |
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